(Ser(tBu)6,Azagly10)-LHRH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

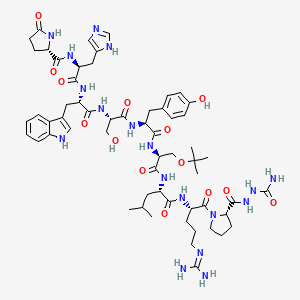

Structure

2D Structure

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCLNMBMMGCOAS-DXYQMANYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H84N18O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184686-52-0 | |

| Record name | 184686-52-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Ser(tBu)6,Azagly10)-LHRH: A Technical Guide to a Potent LHRH Superagonist

(Ser(tBu)6,Azagly10)-LHRH , more commonly known as Goserelin , is a potent synthetic superagonist of the gonadotropin-releasing hormone (GnRH), also referred to as luteinizing hormone-releasing hormone (LHRH). Its chemical structure is characterized by strategic amino acid substitutions at position 6 and a modification at the C-terminus, which confer enhanced biological activity and prolonged duration of action compared to the native LHRH decapeptide. This technical guide provides a comprehensive overview of Goserelin, focusing on its synthesis, mechanism of action, biological activity, and the experimental protocols used to evaluate its efficacy. This document is intended for researchers, scientists, and professionals involved in drug development and related fields.

Core Compound Details

| Characteristic | Description |

| Chemical Name | This compound |

| Common Name | Goserelin |

| CAS Number | 184686-52-0 |

| Molecular Formula | C59H84N18O14 |

| Molecular Weight | 1269.41 g/mol |

| Sequence | {Pyr}-His-Trp-Ser-Tyr-{Ser(tBu)}-Leu-Arg-Pro-Azagly-NH2 |

| Description | A potent synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH).[1] |

Mechanism of Action

Goserelin functions as a superagonist at the LHRH receptors located on the gonadotroph cells of the anterior pituitary gland. Its mechanism of action is biphasic:

-

Initial Stimulation (Flare-up): Upon initial administration, Goserelin binds to and stimulates LHRH receptors, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This results in a temporary surge in the levels of sex steroids, such as testosterone (B1683101) in males and estrogen in females.

-

Downregulation and Desensitization: Continuous or chronic administration of Goserelin leads to the persistent occupation and subsequent downregulation and desensitization of pituitary LHRH receptors. This sustained action disrupts the normal pulsatile release of gonadotropins, ultimately leading to a profound suppression of LH and FSH secretion. The resulting decrease in gonadotropin levels causes a significant reduction in the production of gonadal steroids, achieving a state of "medical castration".

Beyond its effects on the pituitary, evidence suggests that LHRH receptors are also present on various cancer cells, indicating that Goserelin may exert direct anti-proliferative and pro-apoptotic effects on tumors.

Signaling Pathways

The binding of Goserelin to the LHRH receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.

Pituitary Gonadotroph Signaling

References

(Ser(tBu)6,Azagly10)-LHRH as a GnRH Agonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Ser(tBu)6,Azagly10)-LHRH, commonly known as Goserelin, is a potent synthetic analogue of gonadotropin-releasing hormone (GnRH). As a GnRH agonist, it is a critical tool in therapeutic areas requiring the suppression of gonadal sex hormone production, primarily in the treatment of hormone-sensitive cancers such as prostate and breast cancer.[1][2] This technical guide provides a comprehensive overview of the core pharmacology of Goserelin, including its mechanism of action, receptor binding, downstream signaling, and key in vivo data. Detailed experimental protocols for the characterization of this GnRH agonist are also provided to facilitate further research and development.

Mechanism of Action

Goserelin exerts its therapeutic effect through a biphasic action on the pituitary GnRH receptors.[2]

-

Initial Stimulation (Flare-up): Upon initial administration, Goserelin binds to GnRH receptors on pituitary gonadotroph cells, acting as a superagonist. This leads to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn causes a temporary surge in testosterone (B1683101) levels in males and estrogen levels in females.[1]

-

Downregulation and Desensitization: Continuous administration of Goserelin leads to the persistent occupation of GnRH receptors. This sustained stimulation results in the downregulation and desensitization of these receptors on the pituitary gland. Consequently, the secretion of LH and FSH is significantly reduced, leading to a profound suppression of testosterone and estrogen to castrate levels.[2]

Receptor Binding and In Vitro Bioactivity

The high potency of Goserelin as a GnRH agonist is attributed to its enhanced binding affinity for the GnRH receptor and its increased resistance to degradation compared to the native GnRH peptide.

Quantitative Data Summary: In Vitro Bioactivity of Goserelin

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 5 to 70-fold lower than native GnRH | Pituitary Cells | [2] |

Note: Specific Ki and EC50/IC50 values for Goserelin from dedicated in vitro studies are not consistently reported in publicly available literature. The provided data reflects a qualitative comparison to the natural ligand.

Downstream Signaling Pathways

The binding of Goserelin to the GnRH receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the synthesis and release of LH and FSH.

Caption: GnRH Agonist Signaling Pathway.

In Vivo Pharmacokinetics and Pharmacodynamics

Studies in animal models provide valuable insights into the pharmacokinetic and pharmacodynamic profile of Goserelin.

Quantitative Data Summary: Pharmacokinetics of Goserelin in Rats (Single Subcutaneous Injection)

| Dose (mg/rat) | Cmax (µg/L) | AUC0-t (µg·L⁻¹·h) |

| 0.3 | 3.7 ± 0.3 | 770 ± 96 |

| 0.6 | 6.8 ± 2.2 | 1534 ± 299 |

| 1.2 | 17.6 ± 5.4 | 3233 ± 777 |

Quantitative Data Summary: Pharmacodynamics of Goserelin in Rats (Testosterone Suppression)

| Dose (mg/rat) | Time to Castrate Level (Testosterone < 0.5 µg/L) |

| 0.6 - 1.2 | 4 days |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of GnRH agonists like Goserelin.

Radioligand Binding Assay

This assay determines the binding affinity of Goserelin to the GnRH receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the GnRH receptor (e.g., pituitary cells or a transfected cell line).

-

Radioligand: Use a radiolabeled GnRH agonist (e.g., [125I]-Triptorelin) as the tracer.

-

Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled Goserelin.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity on the filters using a gamma counter.

-

Data Analysis: Determine the IC50 value (concentration of Goserelin that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

References

Introduction to LHRH and its Analogs

An In-depth Technical Guide on the Biological Activity of Luteinizing Hormone-Releasing Hormone (LHRH) Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Luteinizing Hormone-Releasing Hormone (LHRH) analogs. It covers their core mechanisms of action, quantitative biological data, key experimental protocols for activity assessment, and the intracellular signaling pathways they modulate.

Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide hormone synthesized and released from the hypothalamus.[1][2] It plays a pivotal role in the neuroendocrine regulation of reproduction by controlling the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary gland.[3][4][5]

The native LHRH peptide has a short biological half-life of only a few minutes in humans due to rapid enzymatic degradation.[6][7] This limitation spurred the development of synthetic LHRH analogs with modified structures to enhance stability, potency, and duration of action.[6][7] These analogs are broadly classified into two categories: agonists and antagonists.[8][9]

-

LHRH Agonists: These analogs, such as Leuprolide, Goserelin, and Triptorelin, are designed to be more potent and longer-lasting than native LHRH.[6][9] They initially stimulate the LHRH receptor but lead to its eventual desensitization and downregulation with chronic administration.[10]

-

LHRH Antagonists: These analogs, including Degarelix and Cetrorelix, act by competitively blocking the LHRH receptor, thereby preventing endogenous LHRH from binding and eliciting a response.[3][9][11]

Mechanism of Action

LHRH agonists and antagonists both ultimately suppress the production of sex steroids (testosterone and estrogen), but they achieve this through distinct mechanisms at the pituitary LHRH receptor (LHRH-R).[8]

LHRH Agonists: Biphasic Action

Chronic administration of LHRH agonists results in a biphasic response:

-

Initial Flare-Up: Upon initial administration, agonists bind to the pituitary LHRH-R and cause a surge in the release of LH and FSH.[8][11][12] This leads to a transient increase in testosterone (B1683101) and estrogen levels, a phenomenon known as the "flare effect".[12]

-

Pituitary Desensitization: Continuous stimulation of the LHRH-R leads to its downregulation (a decrease in receptor number) and desensitization.[10][13] This uncouples the signal transduction mechanism, markedly reducing the secretion of LH and FSH.[10] The subsequent decrease in gonadotropin support to the gonads results in a profound suppression of testosterone and estrogen production, achieving a state of "medical castration".[10] This state is reversible upon cessation of treatment.

LHRH Antagonists: Competitive Blockade

LHRH antagonists provide a more direct and immediate suppression of the pituitary-gonadal axis.[14] They competitively bind to and block pituitary LHRH receptors, preventing endogenous LHRH from initiating a signal.[3][10] This leads to a rapid and sustained decrease in LH, FSH, and consequently, sex steroid levels, without the initial flare-up seen with agonists.[8][11][12]

Quantitative Biological Data

The biological activity of LHRH analogs is often quantified by their binding affinity to the LHRH receptor and their potency in eliciting a biological response. Superactive agonists can be 50 to 100 times more potent than native LHRH.[6] Receptor binding studies have identified high-affinity binding sites for LHRH analogs in various tissues, including the pituitary and cancer cell lines.[15]

| Cell Line | Analog | Receptor Site | Dissociation Constant (Kd) | Binding Capacity (Bmax) | Reference |

| Human Ovarian Cancer | |||||

| EFO-21 | [D-Trp6]LHRH | High Affinity | 1.5 x 10⁻⁹ M | 4.9 fmol/10⁶ cells | [16] |

| Low Affinity | 7.5 x 10⁻⁶ M | 24 pmol/10⁶ cells | [16] | ||

| EFO-27 | [D-Trp6]LHRH | High Affinity | 1.7 x 10⁻⁹ M | 3 fmol/10⁶ cells | [16] |

| Low Affinity | 4.3 x 10⁻⁶ M | 14.5 pmol/10⁶ cells | [16] | ||

| Human Endometrial Cancer | |||||

| HEC-1A | [D-Trp6]LHRH | High Affinity | 5.7 x 10⁻⁹ M | 78 fmol/10⁶ cells | [17] |

| Low Affinity | 1.4 x 10⁻⁶ M | 21 pmol/10⁶ cells | [17] | ||

| Ishikawa | [D-Trp6]LHRH | High Affinity | 4.2 x 10⁻⁹ M | 29 fmol/10⁶ cells | [17] |

| Low Affinity | 4 x 10⁻⁶ M | 32 pmol/10⁶ cells | [17] | ||

| Rat Pituitary | |||||

| Membranes | des-Gly10-[biotinyl-aminoethylglycyl-D-Lys6]-LHRH ethylamide | High Affinity | 131 ± 16 pM | N/A | [18] |

LHRH Receptor Signaling Pathways

The LHRH receptor (LHRH-R or GnRHR) is a G-protein coupled receptor (GPCR).[5][19] Its activation in pituitary gonadotropes triggers a cascade of intracellular events leading to gonadotropin synthesis and release.[4][20]

The primary signaling pathway involves the coupling of the activated receptor to the Gαq/11 subunit of the G protein.[4][20] This initiates the following cascade:

-

Phospholipase C (PLC) Activation: Gαq/11 activates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm.[4]

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates members of the protein kinase C family.[4]

-

MAPK Cascade: Activated PKC triggers downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2), which ultimately leads to the phosphorylation of transcription factors and the expression of gonadotropin subunit genes (α-GSU, LHβ, FSHβ).[4][21]

In some cancer cells, LHRH receptors have also been shown to couple to Gαi proteins, leading to the modulation of cAMP signaling pathways.[3]

Key Experimental Protocols

The biological activity of LHRH analogs is assessed through a variety of in vitro and in vivo assays.

Receptor Binding Assays

These assays quantify the affinity of LHRH analogs for their receptor. A common method is the competitive radioligand binding assay.

General Protocol:

-

Membrane Preparation: Pituitary glands or tumor cells/tissues expressing LHRH receptors are homogenized and centrifuged to isolate the cell membrane fraction.[15]

-

Incubation: A fixed concentration of a radiolabeled LHRH analog (e.g., [¹²⁵I, D-Trp⁶]LHRH) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled "competitor" analog being tested.[15][16]

-

Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters (representing the bound ligand) is measured using a gamma counter.

-

Data Analysis: The data are used to generate a displacement curve. Scatchard analysis or non-linear regression is then applied to calculate the dissociation constant (Kd) and the maximal binding capacity (Bmax), which are measures of receptor affinity and concentration, respectively.[15][18]

In Vitro Bioassays

In vitro bioassays measure the functional response of cells to LHRH analogs.

Example: Progesterone (B1679170) Secretion Inhibition Assay in Rat Ovarian Cells [22] This assay tests the direct extrapituitary effects of LHRH agonists.

-

Cell Preparation: Luteal cell-rich suspensions are prepared from the ovaries of pseudopregnant rats through mechanical and enzymatic dispersion.[22]

-

Stimulation & Treatment: The ovarian cells are stimulated with human chorionic gonadotropin (HCG) to induce progesterone secretion. Concurrently, the cells are treated with varying concentrations of the LHRH agonist being tested.[22]

-

Incubation: The cell suspensions are incubated to allow for progesterone production.

-

Measurement: The concentration of progesterone in the cell culture medium is measured, typically by radioimmunoassay (RIA).

-

Analysis: The inhibitory effect of the LHRH agonist is determined by comparing the progesterone levels in treated cells to those in cells stimulated with HCG alone. The relative agonistic activity is evaluated based on the potency of inhibition.[22]

In Vivo Models

In vivo models are crucial for evaluating the systemic effects of LHRH analogs on the hypothalamic-pituitary-gonadal axis and on tumor growth.[23][24]

-

Gonadotropin Release Models: Testosterone-primed yearling rainbow trout are a convenient model for assaying GtH release in response to LHRH analogs.[25] In mammals, push-pull perfusion techniques can be used in rats or rabbits to directly measure LHRH release in the hypothalamus and LH release from the pituitary in freely behaving animals.[23]

-

Tumor Xenograft Models: To test the direct anti-tumor effects of LHRH analogs, human cancer cell lines (e.g., prostate, breast, ovarian) are engrafted into immunodeficient mice.[24][26] The animals are then treated with the LHRH analog, and the effects on tumor growth, volume, and relevant biomarkers are monitored over time.[26]

Therapeutic Applications

The ability of LHRH analogs to suppress sex steroid production forms the basis of their therapeutic use in a wide range of hormone-dependent diseases.

-

Oncology: They are a cornerstone of androgen deprivation therapy (ADT) for advanced prostate cancer.[3][27] They are also used in the treatment of hormone receptor-positive breast cancer in premenopausal women, ovarian cancer, and endometrial cancer.[10][17][28]

-

Reproductive Medicine: In assisted reproductive technologies like in-vitro fertilization (IVF), LHRH analogs are used to prevent a premature LH surge, allowing for controlled ovarian stimulation.[14][29][30] They are also used to treat endometriosis, uterine fibroids, and central precocious puberty.[6][14]

Conclusion

LHRH analogs are a powerful class of therapeutic peptides that modulate the hypothalamic-pituitary-gonadal axis through two distinct mechanisms. Agonists achieve medical castration through receptor downregulation after an initial stimulatory phase, while antagonists provide immediate and competitive receptor blockade. Their biological activities, underpinned by specific binding affinities and well-characterized signaling pathways, have been harnessed to treat a multitude of hormone-dependent conditions, from cancers to reproductive disorders. The continued development and characterization of novel analogs using the experimental protocols outlined herein remain a vital area of research for improving clinical outcomes.

References

- 1. Biological assay of luteinizing hormone-releasing hormone (gonadorelin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of LHRH and development of LHRH analogs for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]

- 4. researchgate.net [researchgate.net]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers [scirp.org]

- 8. Luteinizing hormone-releasing hormone (LHRH) receptor agonists vs antagonists: a matter of the receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gonadotropin-releasing hormone modulator - Wikipedia [en.wikipedia.org]

- 10. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. onclive.com [onclive.com]

- 12. cancernetwork.com [cancernetwork.com]

- 13. researchgate.net [researchgate.net]

- 14. Research Portal [scholarship.miami.edu]

- 15. Comparison of different agonists and antagonists of luteinizing hormone-releasing hormone for receptor-binding ability to rat pituitary and human breast cancer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High affinity binding and direct antiproliferative effects of LHRH analogues in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. High affinity binding and direct antiproliferative effects of luteinizing hormone-releasing hormone analogs in human endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel ligands for the affinity labelling of luteinizing hormone releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. researchgate.net [researchgate.net]

- 22. An in vitro bioassay for testing the direct effect of luteinizing hormone-releasing hormone agonists on progesterone secretion by rat ovarian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In vivo models for the study of gonadotropin and LHRH secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pnas.org [pnas.org]

- 25. Studies of the biological activity of LHRH analogs in the rainbow trout, landlocked salmon, and the winter flounder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Integrin αvβ3 and LHRH Receptor Double Directed Nano-Analogue Effective Against Ovarian Cancer in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 27. aggietranscript.ucdavis.edu [aggietranscript.ucdavis.edu]

- 28. carelonrx.com [carelonrx.com]

- 29. LHRH agonists in IVF: different methods of utilization and comparison with previous ovulation stimulation treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Gonadotrophin‐releasing hormone antagonists for assisted reproductive technology - PMC [pmc.ncbi.nlm.nih.gov]

(Ser(tBu)6,Azagly10)-LHRH (Cetrorelix): A Technical Guide to its Structure, Function, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Ser(tBu)6,Azagly10)-LHRH, more commonly known as Cetrorelix (B55110), is a potent and selective third-generation gonadotropin-releasing hormone (GnRH) antagonist.[1][2][3] It is a synthetic decapeptide analogue of the natural luteinizing hormone-releasing hormone (LHRH).[1] This technical guide provides an in-depth overview of the structure, function, and key experimental data related to Cetrorelix, intended for researchers, scientists, and professionals involved in drug development.

Structure

Cetrorelix is a synthetic decapeptide with the following amino acid sequence: Ac-D-Nal(2)-D-Phe(4Cl)-D-Pal(3)-D-Cit-L-Leu-L-Arg-L-Pro-D-Ala-NH2.[1] The structure of Cetrorelix incorporates several modifications to the native GnRH peptide to enhance its antagonistic activity and prolong its duration of action.

Function and Mechanism of Action

Cetrorelix functions as a competitive antagonist of the gonadotropin-releasing hormone receptor (GnRHR) located on pituitary gonadotrope cells.[1][3][4] By binding to these receptors, Cetrorelix blocks the action of endogenous GnRH, thereby inhibiting the synthesis and release of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][5] This suppression of gonadotropins leads to a reduction in the production of downstream sex steroids, such as estrogen and testosterone (B1683101).[6] Unlike GnRH agonists, Cetrorelix does not induce an initial "flare-up" of gonadotropin release.[2]

The primary signaling pathway initiated by GnRH binding to its receptor involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC).[7][8][9][10] This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and activation of protein kinase C (PKC), respectively.[7][8][9][10] Cetrorelix competitively inhibits this cascade.

Quantitative Data

Binding Affinity

| Species | IC50 (ng/mL) |

| Rat | 1.39 |

| Dog | 1.24 |

Data sourced from a population pharmacokinetic/pharmacodynamic modeling study.

Pharmacokinetic Properties in Humans

| Parameter | Value | Reference |

| Bioavailability (subcutaneous) | ~85% | [4] |

| Terminal Half-life (single 0.25 mg dose) | ~20.6 hours | |

| Terminal Half-life (multiple 0.25 mg doses) | ~30 hours | [11] |

| Terminal Half-life (single 3 mg dose) | ~62.8 hours | |

| Volume of Distribution (Vd) | ~1 L/kg | [4] |

| Protein Binding | ~86% | [4] |

Experimental Protocols

Radioligand Binding Assay (Representative Protocol)

This protocol describes a general method for determining the binding affinity of Cetrorelix to the GnRH receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Cetrorelix for the GnRH receptor.

Materials:

-

HEK293 cells stably expressing the human GnRH receptor

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

-

Radioligand: [125I]-labeled GnRH agonist (e.g., [125I]-Triptorelin)

-

Unlabeled Cetrorelix

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Culture HEK293-hGnRHR cells and harvest. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add increasing concentrations of unlabeled Cetrorelix.

-

Radioligand Addition: Add a fixed concentration of the radiolabeled GnRH agonist to each well.

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Cetrorelix concentration. Determine the IC50 value using non-linear regression analysis.

In Vivo Efficacy Study in Primates (Representative Protocol)

This protocol outlines a general approach to assess the in vivo efficacy of Cetrorelix in a non-human primate model.

Objective: To evaluate the effect of Cetrorelix on LH and FSH secretion in ovarectomized female cynomolgus monkeys.

Animals: Adult, ovarectomized female cynomolgus monkeys.

Materials:

-

Cetrorelix for injection

-

Vehicle control (e.g., sterile water for injection)

-

Blood collection supplies

-

ELISA kits for LH and FSH measurement

Procedure:

-

Acclimatization: Acclimate the animals to the housing conditions and handling procedures.

-

Baseline Sampling: Collect baseline blood samples to determine pre-treatment LH and FSH levels.

-

Drug Administration: Administer a single subcutaneous injection of Cetrorelix at a predetermined dose. Administer vehicle control to the control group.

-

Serial Blood Sampling: Collect blood samples at various time points post-injection (e.g., 2, 4, 8, 24, 48, 72, and 96 hours).

-

Hormone Analysis: Separate serum or plasma and measure LH and FSH concentrations using validated ELISA kits.

-

Data Analysis: Plot the mean serum LH and FSH concentrations over time for both the Cetrorelix-treated and control groups. Analyze the data for statistically significant differences.

Visualizations

Signaling Pathway of GnRH Receptor and Inhibition by Cetrorelix

Caption: GnRH receptor signaling cascade and the inhibitory action of Cetrorelix.

Experimental Workflow for a Competitive Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of Cetrorelix.

Logical Relationship in the Hypothalamic-Pituitary-Gonadal Axis

References

- 1. What is Cetrorelix used for? [synapse.patsnap.com]

- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Cetrorelix? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. drugs.com [drugs.com]

- 6. Sustained suppression of serum LH, FSH and testosterone and increase of high-density lipoprotein cholesterol by daily injections of the GnRH antagonist cetrorelix over 8 days in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]

- 8. KEGG_GNRH_SIGNALING_PATHWAY [gsea-msigdb.org]

- 9. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the LHRH Receptor Binding Affinity of (Ser(tBu)6,Azagly10)-LHRH (Goserelin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the LHRH receptor binding affinity of the synthetic LHRH analogue, (Ser(tBu)6,Azagly10)-LHRH, commonly known as Goserelin. Goserelin is a potent agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor. Its high binding affinity and subsequent sustained activation of the receptor form the basis of its therapeutic applications in various hormone-dependent cancers and other conditions.

Introduction

Goserelin is a synthetic decapeptide analogue of LHRH. The strategic substitutions of a tertiary-butylated serine at position 6 and an azaglycine at position 10 confer enhanced stability against enzymatic degradation and a higher affinity for the LHRH receptor compared to the native LHRH molecule. This enhanced binding affinity is a critical determinant of its potency as a therapeutic agent.

LHRH Receptor Binding Affinity of Goserelin

The binding affinity of Goserelin to the LHRH receptor is a key parameter that dictates its biological activity. While extensive research has been conducted on Goserelin's clinical efficacy, specific quantitative data from head-to-head comparative binding assays in publicly accessible literature is limited. However, the high potency of Goserelin, which is a direct consequence of its binding affinity, is well-documented. LHRH agonists like Goserelin are known to have a binding affinity that is significantly higher than the endogenous LHRH.

For context, studies on similar LHRH superagonists provide an insight into the expected range of binding affinities. For instance, the modification at position 6 with a D-amino acid, a common feature in LHRH agonists, can increase the binding affinity by several orders of magnitude compared to the native LHRH.

Table 1: LHRH Receptor Binding Affinity Data for Goserelin

| Compound | Receptor Source | Radioligand | Assay Type | Binding Affinity (IC50/Ki/Kd) | Reference |

| Goserelin | Data not available in searched literature | Data not available | Data not available | Data not available |

Note: Despite a comprehensive search of available literature, specific quantitative binding affinity data (IC50, Ki, or Kd) for Goserelin from a primary research article could not be retrieved. The development and characterization of such compounds often involve proprietary in-house studies by pharmaceutical companies, and this data may not always be publicly disclosed in peer-reviewed journals.

Mechanism of Action and Signaling Pathway

Goserelin exerts its effects through its interaction with the LHRH receptor, a member of the G-protein coupled receptor (GPCR) family. The binding of Goserelin to this receptor initiates a cascade of intracellular events.

-

Initial Stimulation (Flare-up): Upon initial administration, the high-affinity binding of Goserelin to pituitary LHRH receptors mimics the action of endogenous LHRH, leading to an initial surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. This can cause a transient increase in testosterone (B1683101) levels in men and estrogen levels in women.

-

Downregulation and Desensitization: Continuous stimulation of the LHRH receptors by Goserelin leads to their desensitization and internalization. This process of receptor downregulation results in a profound suppression of LH and FSH release.

-

Suppression of Gonadal Steroids: The sustained reduction in gonadotropin levels leads to a significant decrease in the production of gonadal steroid hormones. In men, testosterone levels fall to castration levels, while in women, estrogen levels are reduced to postmenopausal levels.

The primary signaling pathway activated by the LHRH receptor upon agonist binding involves the Gq/11 family of G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for the initial stimulation of gonadotropin release.

Experimental Protocols: Radioligand Binding Assay

While a specific protocol for Goserelin is not available, a general experimental protocol for a competitive radioligand binding assay to determine the binding affinity of an LHRH analogue is outlined below. This type of assay is a standard method used to characterize the interaction of a ligand with its receptor.

Objective: To determine the inhibitory constant (Ki) of Goserelin for the LHRH receptor.

Materials:

-

Receptor Source: Pituitary membrane homogenates (e.g., from rats or cultured pituitary cells expressing the LHRH receptor).

-

Radioligand: A high-affinity LHRH receptor ligand labeled with a radioisotope, such as [125I]-Buserelin or a tritiated LHRH agonist.

-

Competitor: Unlabeled Goserelin at a range of concentrations.

-

Assay Buffer: e.g., Tris-HCl buffer with additives like bovine serum albumin (BSA) to reduce non-specific binding.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: For quantifying radioactivity.

Methodology:

-

Membrane Preparation:

-

Homogenize pituitary tissue or cells in a suitable buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet to remove endogenous substances.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a series of tubes, add a fixed amount of the pituitary membrane preparation.

-

Add a fixed, low concentration of the radioligand (typically at or below its Kd value).

-

Add increasing concentrations of unlabeled Goserelin.

-

Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled LHRH agonist).

-

Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of Goserelin by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Goserelin concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of Goserelin that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

A Technical Guide to the Discovery and Synthesis of (Ser(tBu)6,Azagly10)-LHRH (Goserelin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of the potent luteinizing hormone-releasing hormone (LHRH) agonist, (Ser(tBu)6,Azagly10)-LHRH, commonly known as Goserelin (B1671991). Goserelin is a synthetic decapeptide analogue of LHRH with critical applications in the treatment of hormone-responsive cancers, such as prostate and breast cancer, and other endocrine disorders. This document details the solid-phase peptide synthesis (SPPS) methodology for its production, summarizes its biological activity with available quantitative data, and elucidates the intricate signaling pathways it modulates.

Introduction: Discovery and Rationale

The discovery of the naturally occurring LHRH, a decapeptide that controls the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, opened avenues for therapeutic intervention in a variety of hormone-dependent conditions. However, the native peptide's short half-life limited its clinical utility. This led to the development of synthetic analogues with improved stability and potency.

Goserelin, chemically designated as Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH₂, emerged from structure-activity relationship studies aimed at enhancing resistance to enzymatic degradation and increasing receptor binding affinity. The key modifications in Goserelin are the substitution of glycine (B1666218) at position 6 with a D-Serine residue protected by a tertiary-butyl group (D-Ser(tBu)6) and the replacement of the C-terminal glycine amide with an azaglycine amide (Azagly10). These changes confer a significantly longer duration of action and greater biological potency compared to the native LHRH.

Initially, Goserelin acts as a potent agonist at the LHRH receptor, leading to a transient surge in LH and FSH secretion, a phenomenon known as the "flare effect". However, continuous administration leads to the downregulation of LHRH receptors on pituitary gonadotrophs, ultimately causing a profound suppression of gonadotropin release and a subsequent reduction in testosterone (B1683101) and estrogen to castrate levels.[1][2][3] This paradoxical effect forms the basis of its therapeutic efficacy in hormone-sensitive cancers.

Data Presentation: Biological Activity

| Parameter | Species | Value/Effect | Reference |

| LH Suppression | Human (Male) | Significant decrease to castrate levels after initial surge | [4] |

| FSH Suppression | Human (Male) | Significant decrease after initial surge | [4] |

| Testosterone Suppression | Human (Male) | Suppression to castrate levels (<50 ng/dL) | [4] |

| Estradiol Suppression | Human (Female) | Reduction to postmenopausal levels | [5] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Goserelin

The following protocol outlines a standard Fmoc-based solid-phase synthesis approach for Goserelin.

3.1.1. Materials and Reagents:

-

Resin: Rink Amide resin (for C-terminal amide)

-

Fmoc-protected Amino Acids: Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, pGlu-OH

-

Azaglycine Precursor: Boc-NH-NH-COOH

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc Deprotection Reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)

-

Precipitation Solvent: Cold diethyl ether

3.1.2. Synthesis Workflow:

The synthesis of Goserelin is performed on a solid support (resin) and involves the sequential addition of amino acids from the C-terminus to the N-terminus.

3.1.3. Detailed Protocol:

-

Resin Preparation: Swell the Rink Amide resin in DMF for 1-2 hours.

-

Azaglycine Coupling:

-

Activate Boc-NH-NH-COOH (3 equivalents) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF.

-

Add the activated solution to the resin and couple for 2-4 hours.

-

Wash the resin with DMF and DCM.

-

Remove the Boc protecting group using 25-50% TFA in DCM for 30 minutes.

-

Wash the resin with DCM and DMF, and neutralize with 10% DIPEA in DMF.

-

-

Peptide Chain Elongation (Iterative Cycles for Pro to Ser):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash thoroughly with DMF.

-

Amino Acid Coupling: Pre-activate the Fmoc-protected amino acid (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours. Wash with DMF.

-

Repeat this cycle for each amino acid in the sequence: Pro, Arg(Pbf), Leu, D-Ser(tBu), Tyr(tBu), Ser(tBu), Trp(Boc), and His(Trt).

-

-

N-terminal Pyroglutamic Acid (pGlu) Coupling:

-

After the final Fmoc deprotection of the His residue, add pGlu-OH (3 eq.) pre-activated with HBTU/DIPEA and couple for 2-4 hours.

-

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours at room temperature.

-

Filter to separate the resin and collect the filtrate containing the cleaved peptide.

-

-

Purification and Characterization:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Lyophilize the pure fractions to obtain the final product as a white powder.

-

Receptor Binding Assay (General Protocol)

A competitive radioligand binding assay can be used to determine the binding affinity of Goserelin to the LHRH receptor.

3.2.1. Materials:

-

Cell membranes expressing the LHRH receptor (e.g., from pituitary tissue or a recombinant cell line).

-

Radiolabeled LHRH agonist (e.g., [¹²⁵I]-Buserelin).

-

Unlabeled Goserelin (competitor).

-

Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors).

-

Glass fiber filters.

-

Scintillation counter.

3.2.2. Procedure:

-

Incubate a fixed concentration of the radiolabeled LHRH agonist with the receptor-containing membranes in the presence of increasing concentrations of unlabeled Goserelin.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand against the logarithm of the Goserelin concentration.

-

Determine the IC50 value (the concentration of Goserelin that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Bioassay for LH and FSH Release (General Protocol)

This assay measures the potency of Goserelin in stimulating gonadotropin release from pituitary cells.

3.3.1. Materials:

-

Primary pituitary cell cultures or a suitable pituitary cell line (e.g., LβT2).

-

Goserelin at various concentrations.

-

Cell culture medium.

-

ELISA kits for LH and FSH.

3.3.2. Procedure:

-

Culture pituitary cells to an appropriate confluency.

-

Wash the cells and incubate them with fresh medium containing increasing concentrations of Goserelin.

-

Incubate for a defined period (e.g., 4 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of LH and FSH in the supernatant using specific ELISA kits.

-

Plot the concentration of LH or FSH released against the logarithm of the Goserelin concentration.

-

Determine the EC50 value (the concentration of Goserelin that produces 50% of the maximal response) from the dose-response curve.

LHRH Receptor Signaling Pathways

The LHRH receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist like Goserelin, the receptor undergoes a conformational change and activates multiple intracellular signaling pathways. In pituitary gonadotrophs, the primary signaling cascades involve the activation of Gαq/11 and Gαs proteins.[6][7]

References

- 1. Goserelin Acetate - NCI [cancer.gov]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Real-world effectiveness of goserelin 10.8-mg compared to goserelin 3.6-mg in premenopausal and perimenopausal Chinese patients with hormone receptor positive breast cancer: a cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of goserelin in ovarian function suppression and preservation for pre- and perimenopausal breast cancer patients: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Involvement of both G(q/11) and G(s) proteins in gonadotropin-releasing hormone receptor-mediated signaling in L beta T2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The expression, regulation and signal transduction pathways of the mammalian gonadotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Synthetic LHRH Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of synthetic Luteinizing Hormone-Releasing Hormone (LHRH) peptides, crucial molecules in the therapeutic landscape of hormone-dependent diseases. This document delves into the absorption, distribution, metabolism, and excretion (ADME) profiles of key synthetic LHRH agonists and antagonists, presenting quantitative data in a comparative format. Furthermore, it outlines detailed experimental protocols for their analysis and visualizes the core signaling pathways and experimental workflows.

Introduction to Synthetic LHRH Peptides

Synthetic LHRH peptides are analogues of the naturally occurring gonadotropin-releasing hormone (GnRH). They are broadly classified into two categories: agonists and antagonists. LHRH agonists, such as leuprolide and goserelin, initially stimulate the LHRH receptors, leading to a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by receptor downregulation and a subsequent suppression of gonadotropin secretion. In contrast, LHRH antagonists, like degarelix (B1662521) and cetrorelix, competitively block the LHRH receptors, inducing a rapid and profound suppression of gonadotropin release without the initial surge.[1] These distinct mechanisms of action underpin their clinical applications in oncology, reproductive health, and other endocrine-related disorders.

Pharmacokinetic Profiles of Synthetic LHRH Peptides

The pharmacokinetic properties of synthetic LHRH peptides are pivotal to their therapeutic efficacy and dosing regimens. These peptides, being proteinaceous, are not orally active and are typically administered via parenteral routes, including subcutaneous and intramuscular injections, or as implants.[2] The following tables summarize the key pharmacokinetic parameters for a range of commonly used synthetic LHRH agonists and antagonists.

LHRH Agonists

| Peptide | Administration Route | Bioavailability (%) | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Protein Binding (%) |

| Leuprolide | Subcutaneous | - | 2.9 - 3.6 hours[3] | 27 - 37 L[3][4] | 8.3 - 9.1 L/h[3] | - |

| Goserelin | Subcutaneous | Nearly complete | 2.3 - 4.2 hours[5][6] | - | - | - |

| Triptorelin | Intramuscular | - | 2.8 - 7.6 hours[7][8] | - | - | - |

| Nafarelin | Intranasal | 1.2 - 5.6%[4][9] | 2.5 - 4 hours[4][10][11][12] | - | - | 78 - 84%[10] |

| Buserelin | Subcutaneous | 70%[13][14][15] | 50 - 80 minutes[13][14][15][16] | - | - | 15%[13][14] |

| Histrelin | Subcutaneous Implant | 92%[17] | ~4 hours[18][19] | 58.4 L[18] | 179 ml/min[20] | ~70%[18] |

LHRH Antagonists

| Peptide | Administration Route | Bioavailability (%) | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Protein Binding (%) |

| Degarelix | Subcutaneous | - | 41.5 - 70.2 days[19] | >1000 L[21][22] | ~9 L/hr[19][22] | ~90%[21] |

| Cetrorelix | Subcutaneous | - | 5 - 80 hours[23][24] | - | - | - |

| Ganirelix | Subcutaneous | 91.1%[25][26][27] | 16.2 hours[25][28] | 76.5 L[25][26] | 3.3 L/h[26] | 81.9%[26] |

| Abarelix | Intramuscular | - | 10 - 13.2 days[3][18][29] | - | - | 96 - 99%[18] |

LHRH Receptor Signaling Pathways

The biological effects of LHRH peptides are mediated through the LHRH receptor (LHRH-R), a G-protein coupled receptor (GPCR). The binding of an LHRH agonist to the LHRH-R primarily activates the Gq/11 protein, initiating a cascade of intracellular events.

Figure 1: LHRH Agonist Signaling Pathway.

This signaling cascade involves the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5][30] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5][31] These events trigger downstream mitogen-activated protein kinase (MAPK) cascades, ultimately leading to the transcription of gonadotropin subunit genes.[5][23][29]

In contrast, LHRH antagonists bind to the LHRH receptor but do not activate the downstream signaling cascade, effectively blocking the action of endogenous LHRH.

Figure 2: LHRH Antagonist Mechanism of Action.

Experimental Protocols for Pharmacokinetic Analysis

The quantification of synthetic LHRH peptides in biological matrices is essential for pharmacokinetic studies. The following sections provide an overview of the key methodologies employed.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of peptides from complex biological samples like plasma or serum prior to analysis.[28][32][33]

Figure 3: Solid-Phase Extraction Workflow.

Protocol Outline:

-

Cartridge Conditioning: The SPE cartridge, typically a C18 reversed-phase sorbent, is conditioned sequentially with an organic solvent (e.g., methanol) and then an aqueous solution (e.g., water or a buffer) to activate the stationary phase.[34]

-

Sample Loading: The pre-treated biological sample (e.g., plasma acidified with phosphoric acid) is loaded onto the conditioned cartridge. The peptide of interest binds to the sorbent.

-

Washing: The cartridge is washed with a weak solvent to remove unbound matrix components and interferences.

-

Elution: The purified peptide is eluted from the cartridge using a stronger organic solvent mixture, often containing an acid to improve solubility.[34] The eluate is then typically evaporated and reconstituted in a suitable solvent for analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of peptides in biological fluids.[28][32][35]

Protocol Outline:

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase column (e.g., C18) is commonly used to separate the peptide from other components based on hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is typically employed.[28][32]

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer.

-

Ionization: The peptide is ionized, typically using electrospray ionization (ESI).

-

Precursor Ion Selection: The first mass analyzer (Q1) selects the protonated molecular ion ([M+H]+) of the target peptide.

-

Fragmentation: The selected ion is fragmented in the collision cell (Q2).

-

Product Ion Detection: The second mass analyzer (Q3) separates and detects specific fragment ions.

-

-

Quantification: The abundance of the specific fragment ions is measured and compared to a standard curve generated from known concentrations of the peptide to determine its concentration in the original sample.

Quantification by Radioimmunoassay (RIA)

Radioimmunoassay is a classic immunological technique that can be used for the quantification of peptides.[8][16][36][37]

Protocol Outline:

-

Competitive Binding: A known quantity of radiolabeled peptide (tracer) is mixed with a limited amount of a specific antibody against the peptide. The sample containing the unknown amount of unlabeled peptide is then added. The unlabeled peptide from the sample competes with the radiolabeled peptide for binding to the antibody.

-

Separation: After an incubation period, the antibody-bound peptide is separated from the free peptide. This can be achieved using a second antibody that precipitates the primary antibody or by using a solid-phase coated with the antibody.[37]

-

Detection: The radioactivity of the antibody-bound fraction is measured using a gamma counter.

-

Quantification: The concentration of the peptide in the sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of the unlabeled peptide. A higher concentration of unlabeled peptide in the sample will result in lower radioactivity in the bound fraction.

Metabolism and Excretion

Synthetic LHRH peptides are primarily metabolized through peptidase activity in various tissues, including the liver and kidneys.[13][14][15][19] The resulting smaller, inactive peptide fragments are then eliminated. Excretion occurs through both renal and fecal routes. For example, in the case of nafarelin, 44-55% of the dose is excreted in the urine and 19-44% in the feces.[10] For degarelix, approximately 70-80% is excreted via the hepato-biliary system and 20-30% is renally excreted.[21][22]

Conclusion

The pharmacokinetic profiles of synthetic LHRH peptides are integral to their clinical utility. Understanding their ADME properties, underpinned by robust analytical methodologies, allows for the rational design of dosing regimens and the development of novel formulations with improved therapeutic indices. The continued refinement of analytical techniques will further enhance our ability to characterize the in vivo behavior of these important therapeutic agents, facilitating the development of next-generation LHRH-based therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Clinical pharmacokinetics of depot leuprorelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacokinetics of Depot Leuprorelin | Semantic Scholar [semanticscholar.org]

- 5. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Triptorelin - Wikipedia [en.wikipedia.org]

- 8. Peptide radioimmunoassay (ria) | PDF [slideshare.net]

- 9. Liquid-liquid extraction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. physoc.org [physoc.org]

- 11. Quantitation of endogenous GnRH by validated nano-HPLC-HRMS method: a pilot study on ewe plasma [ouci.dntb.gov.ua]

- 12. Gonadotropin-releasing hormone modulator - Wikipedia [en.wikipedia.org]

- 13. ijsra.net [ijsra.net]

- 14. Sample preparation for peptide mapping--A pharmaceutical quality-control perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 16. Pharmacokinetics and endocrine effects of slow release formulations of LHRH analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.hres.ca [pdf.hres.ca]

- 18. medicine.com [medicine.com]

- 19. go.drugbank.com [go.drugbank.com]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. An evaluation of pharmacokinetics and pharmacodynamics of leuprorelin acetate 3M-depot in patients with advanced and metastatic carcinoma of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. phoenixbiotech.net [phoenixbiotech.net]

- 23. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. accessdata.fda.gov [accessdata.fda.gov]

- 26. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Item - Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - La Trobe - Figshare [opal.latrobe.edu.au]

- 29. Activation of mitogen-activated protein kinase (MAPK) by GnRH is cell-context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. m.youtube.com [m.youtube.com]

- 32. researchgate.net [researchgate.net]

- 33. Quantitation of endogenous GnRH by validated nano-HPLC-HRMS method: a pilot study on ewe plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 34. benchchem.com [benchchem.com]

- 35. rsc.org [rsc.org]

- 36. Development of specific antisera and a radioimmunoassay procedure for the gonadotropin-releasing hormone associated peptide (GAP) of the LHRH prohormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. A rapid radioimmunoassay method for serum luteinizing hormone utilizing polyethylene glycol and a double-antibody method of separation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Testosterone Suppression Effects of (Ser(tBu)6,Azagly10)-LHRH (Goserelin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Ser(tBu)6,Azagly10)-LHRH, commonly known as Goserelin (B1671991), is a potent synthetic analog of luteinizing hormone-releasing hormone (LHRH). It is a cornerstone in the therapeutic management of hormone-sensitive conditions, most notably prostate cancer, through its profound effects on testosterone (B1683101) suppression. This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects on testosterone levels, and detailed experimental protocols relevant to the study of Goserelin. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and endocrine research.

Core Mechanism of Action: Biphasic Effect on the Pituitary-Gonadal Axis

Goserelin functions as a potent agonist at the gonadotropin-releasing hormone (GnRH) receptors in the anterior pituitary gland.[1][2] Its mechanism of action is biphasic:

-

Initial Agonist Effect (Testosterone Flare): Upon initial administration, Goserelin stimulates the GnRH receptors, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] This surge in gonadotropins, in turn, stimulates the testes to produce a temporary increase in testosterone levels, a phenomenon often referred to as "testosterone flare" or "surge".[4][5] This initial phase typically lasts for the first 1 to 3 weeks of treatment.[6][7]

-

Long-Term Antagonist Effect (Testosterone Suppression): Continuous stimulation of the GnRH receptors by Goserelin leads to their desensitization and downregulation.[1][4] This results in a profound suppression of LH and FSH release from the pituitary. The lack of gonadotropin stimulation on the testes leads to a significant reduction in testosterone production, ultimately reaching castrate levels.[1][5] This state of medical castration is the therapeutic goal in the treatment of hormone-dependent prostate cancer.

Quantitative Data on Testosterone Suppression

The testosterone-suppressing effects of Goserelin have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings on dose-response relationships and the time course of testosterone suppression.

Table 1: Dose-Response Effects of Goserelin on Testosterone Suppression in Prostate Cancer Patients

| Dose of Goserelin Depot | Number of Patients | Outcome | Reference |

| 0.9 mg (every 28 days) | 90 (randomized) | Suppression of testosterone to castrate levels was observed in all but two patients. Objective response in 63.6% of patients. | [8] |

| 1.8 mg (every 28 days) | 90 (randomized) | Suppression of testosterone to castrate levels was achieved. Objective response in 47.8% of patients. | [8] |

| 3.6 mg (every 28 days) | 90 (randomized) | Suppression of testosterone to castrate levels was achieved. Objective response in 68% of patients. | [8] |

Table 2: Time Course of Testosterone Suppression with Goserelin Depot (3.6 mg) in Prostate Cancer Patients

| Time Point | Mean Serum Testosterone Level | Reference |

| Baseline | 14.1 - 20.6 nmol/L (5.94 and 4.07 ng/ml) | [9] |

| Within 4 weeks of treatment | Reduced to 1.1 - 1.4 nmol/L (0.40 and 0.32 ng/ml) | [9] |

| Less than 6 months of treatment | Mean of 0.586 mg/ml | [10] |

| More than 6 months of treatment | Mean of 0.575 mg/ml | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of Goserelin's effects on testosterone suppression.

Preclinical Evaluation in Animal Models

Objective: To assess the pharmacodynamics of Goserelin in a rat model by measuring serum testosterone levels over time.

Animal Model: Male Sprague-Dawley rats.

Materials:

-

Goserelin acetate (B1210297) extended-release microspheres (e.g., LY01005) or solid implant (e.g., Zoladex®).[8]

-

Vehicle for suspension of microspheres (e.g., 1% sodium carboxymethylcellulose).[8]

-

Anesthetic (e.g., isoflurane).

-

Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes).

-

Testosterone measurement assay kit (e.g., RIA or LC-MS/MS).

Procedure:

-

Animal Acclimatization: House male Sprague-Dawley rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.

-

Dosing Preparation:

-

For microspheres, suspend the required dose of Goserelin acetate in the vehicle immediately before administration to ensure a homogenous suspension.[8]

-

For solid implants, use a pre-loaded syringe with the appropriate gauge needle.

-

-

Administration:

-

Anesthetize the rats using isoflurane.

-

For microspheres, administer the suspension via intramuscular injection into the hind limb using a 21-gauge needle.[8]

-

For solid implants, administer subcutaneously in the dorsal region.

-

-

Blood Sampling:

-

Collect blood samples from the tail vein or via cardiac puncture at specified time points (e.g., pre-dose, 24 hours, 4, 7, 14, 21, 28, and 35 days post-dose).[8]

-

Allow the blood to clot and then centrifuge to separate the serum.

-

Store the serum samples at -80°C until analysis.

-

-

Testosterone Measurement:

-

Quantify serum testosterone levels using a validated radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method (see section 3.3).

-

Clinical Trial Protocol Outline

Objective: To evaluate the efficacy of Goserelin in suppressing testosterone to castrate levels in patients with advanced prostate cancer.

Study Design: Open-label, multicenter study.

Patient Population: Patients with locally advanced or metastatic prostate cancer.

Treatment Regimen:

-

Subcutaneous injection of Goserelin acetate depot (e.g., 3.6 mg every 28 days or 10.8 mg every 12 weeks).[11]

Assessments:

-

Baseline:

-

Collect medical history and perform a physical examination.

-

Measure baseline serum testosterone and prostate-specific antigen (PSA) levels.

-

-

During Treatment:

-

Administer Goserelin depot at the specified intervals.

-

Monitor for any adverse events.

-

Collect blood samples for serum testosterone and PSA measurements at regular intervals (e.g., weeks 4, 8, 12, and then every 12 weeks).[11]

-

-

Hormone Analysis:

-

Testosterone levels are measured using a validated immunoassay or LC-MS/MS method.

-

Testosterone Measurement Protocols

Principle: This method is based on the competitive binding of unlabeled testosterone in the sample and a fixed amount of radiolabeled (e.g., 125I) testosterone to a limited number of specific antibody binding sites. The amount of labeled testosterone bound to the antibody is inversely proportional to the concentration of unlabeled testosterone in the sample.[12]

Procedure Outline:

-

Sample Preparation: Serum samples are used directly.[12]

-

Assay:

-

Pipette standards, controls, and patient serum samples into antibody-coated tubes.[12]

-

Add the 125I-labeled testosterone tracer to all tubes.[12]

-

Incubate for a specified time and temperature (e.g., 2 hours at room temperature) to allow for competitive binding.[12]

-

Aspirate the supernatant and wash the tubes to remove unbound tracer.[12]

-

Measure the radioactivity in each tube using a gamma counter.[12]

-

-

Data Analysis:

-

Generate a standard curve by plotting the bound radioactivity of the standards against their known concentrations.

-

Determine the testosterone concentration in the patient samples by interpolating their bound radioactivity from the standard curve.

-

Principle: This is a highly sensitive and specific method for quantifying testosterone. It involves chromatographic separation of testosterone from other serum components followed by mass spectrometric detection and quantification based on its unique mass-to-charge ratio.[9][13]

Procedure Outline:

-

Sample Preparation:

-

Add an internal standard (e.g., deuterated testosterone) to the serum sample.

-

Perform protein precipitation using a solvent like acetonitrile.[14]

-

Extract testosterone from the supernatant using liquid-liquid extraction with a solvent mixture such as ethyl acetate and hexane.[9][13]

-

Evaporate the organic solvent and reconstitute the extract in a mobile phase-compatible solvent.[15]

-

-

LC Separation:

-

Inject the reconstituted sample into a liquid chromatography system equipped with a suitable column (e.g., C18).

-

Use a specific gradient of mobile phases to separate testosterone from other molecules in the extract.

-

-

MS/MS Detection:

-

Introduce the eluent from the LC system into the mass spectrometer.

-

Ionize the testosterone molecules and select the precursor ion.

-

Fragment the precursor ion and detect specific product ions.

-

-

Quantification:

-

Quantify the testosterone concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of testosterone.

-

Signaling Pathways and Experimental Workflows

GnRH Receptor Signaling Pathway

The following diagram illustrates the intracellular signaling cascade initiated by the binding of a GnRH agonist like Goserelin to its receptor on pituitary gonadotrophs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]

- 4. Challenges with Luteinizing Hormone-Releasing Hormone Agonists: Flare and Surge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Flare Associated with LHRH-Agonist Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. researchgate.net [researchgate.net]

- 11. "RADIOIMMUNOASSAY OF TESTOSTERONE AND ESTROGENS IN BLOODSTAINS FOR THE " by Dennis Charles Hilliard [digitalcommons.uri.edu]

- 12. izotop.hu [izotop.hu]

- 13. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. agilent.com [agilent.com]

The Role of (Ser(tBu)6,Azagly10)-LHRH (Goserelin) in Reproductive Endocrinology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Ser(tBu)6,Azagly10)-LHRH, a potent synthetic analogue of luteinizing hormone-releasing hormone (LHRH) commercially known as Goserelin (B1671991), plays a pivotal role in the field of reproductive endocrinology. As a GnRH agonist, its mechanism of action involves the initial stimulation followed by a profound and sustained suppression of the pituitary-gonadal axis. This paradoxical effect is harnessed for various therapeutic applications, most notably in the management of hormone-sensitive cancers such as prostate and breast cancer, as well as certain benign gynecological conditions. This technical guide provides an in-depth overview of the core pharmacology of Goserelin, including its mechanism of action, effects on hormone levels, and the intracellular signaling pathways it modulates. Detailed experimental protocols for key assays and structured quantitative data are presented to facilitate further research and development in this area.

Introduction

Luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH), is a decapeptide hormone that is central to the regulation of the reproductive system.[1] It is synthesized and released from the hypothalamus and acts on the anterior pituitary gland to stimulate the synthesis and secretion of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] These gonadotropins, in turn, regulate gonadal function, including steroidogenesis and gametogenesis.